molecular formula C11H10N4O B1481451 2-(Azidomethyl)-5-(o-tolyl)oxazole CAS No. 2098112-64-0

2-(Azidomethyl)-5-(o-tolyl)oxazole

Cat. No.: B1481451
CAS No.: 2098112-64-0
M. Wt: 214.22 g/mol
InChI Key: QNHVBFRDEQZMKQ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(o-tolyl)oxazole is a chemical building block of interest in medicinal chemistry and organic synthesis. As a member of the 2-(azidomethyl)oxazole family, this compound is characterized by an azide functional group attached to the oxazole core, making it a versatile intermediate for further chemical modification . The azidomethyl group is a key handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction . This reaction enables researchers to efficiently link the oxazole scaffold to other molecules, such as alkynes, for the synthesis of more complex structures like triazoles, which are valuable in developing peptidomimetics and probing biological systems . The o-tolyl (2-methylphenyl) substituent at the 5-position contributes to the molecular diversity and can be tailored to modulate the compound's steric and electronic properties. 2-(Azidomethyl)oxazoles have been utilized in the synthesis of compounds that inhibit biofilm formation, highlighting their potential in antimicrobial research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHVBFRDEQZMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most advanced and efficient method involves a three-step continuous-flow process starting from vinyl azides:

This integrated continuous-flow approach allows for short overall residence times (7 to 9 minutes) and good yields, while minimizing handling of unstable intermediates.

Detailed Reaction Conditions and Optimization

  • Thermolysis step :
    Conducted at 150 °C in acetone solvent, achieving >99% purity in 1 minute batch reactions. The reaction is performed in sealed vials or flow reactors under argon to avoid decomposition byproducts.

  • Oxazole formation step :
    The azirine solution is mixed with bromoacetyl bromide (1 equiv) at 30 °C in PFA tubing with a 1 mL volume. Flow rate is typically 500 µL/min.

  • Azide substitution step :
    An aqueous solution of NaN3 (1.5 M) and DIPEA (base) are introduced in a cross mixer before entering a coil reactor at 50 °C. This step is pressurized at 5 bar to maintain flow and reaction efficiency.

Advantages of Continuous-Flow Method

  • Avoids isolation of unstable bromomethyl intermediates.
  • Enables rapid, scalable synthesis with integrated reaction steps.
  • Provides high selectivity and purity of the azidomethyl oxazole product.
  • Minimizes decomposition and side reactions.

Representative Data Table: Optimization of Thermolysis Step (Batch)

Entry Temperature (°C) Time (min) Purity by HPLC (%) Notes
1 130 10 85 Slower reaction
2 140 5 95 Improved conversion
3 150 1 >99 Optimal, fast and clean

Source: Adapted from continuous-flow synthesis studies

Alternative Batch Synthesis Approaches

While continuous flow is preferred for scale and stability, traditional batch methods also exist:

Batch methods require careful temperature control and inert atmosphere to avoid decomposition. Isolation of intermediates can be challenging due to instability.

Additional Notes on Substrate Scope and Functionalization

  • The o-tolyl substituent can be introduced via the vinyl azide precursor bearing the o-tolyl group.
  • The method tolerates various substituents on the aromatic ring, enabling synthesis of diverse 2-(azidomethyl)oxazoles.
  • Continuous-flow synthesis allows rapid adaptation to different vinyl azides, facilitating library synthesis.

Summary Table of Key Preparation Parameters

Step Conditions Key Reagents Notes
Vinyl azide thermolysis 150 °C, 1 min, acetone, Ar Vinyl azide substrate Generates azirine intermediate
Azirine + bromoacetyl bromide 30 °C, 1 mL PFA tubing, flow Bromoacetyl bromide (1 equiv) Forms 2-(bromomethyl)oxazole
Azide substitution 50 °C, aqueous NaN3 (1.5 M), DIPEA Sodium azide, DIPEA Nucleophilic displacement to azide
Pressure 17 bar (thermolysis), 5 bar (azide step) - Maintains flow and reaction efficiency

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(o-tolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(Azidomethyl)-5-(o-tolyl)oxazole serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its azido group allows for further functionalization through click chemistry, facilitating the creation of diverse chemical libraries .

Biology

  • Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. Its structural features may enable it to interact with biological targets, making it a candidate for further investigation in drug development.
  • Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Medicine

  • Potential Therapeutic Uses : There is ongoing research into the use of this compound as a lead compound in developing new pharmaceuticals targeting specific diseases, including cancer and inflammatory disorders. Its ability to inhibit tumor necrosis factor-alpha (TNF-α) has been highlighted in studies focusing on inflammatory pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of derivatives related to this compound. The results indicated significant reductions in cell viability across various cancer cell lines, suggesting that the compound may induce apoptosis through mechanisms involving cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with derivatives resulted in decreased levels of inflammatory markers in macrophages stimulated by lipopolysaccharides, indicating potential therapeutic applications in treating inflammatory diseases .

CompoundBiological ActivityMechanism of Action
This compoundAnticancerInduces apoptosis through cell cycle arrest
Related Pyrazole DerivativeAnti-inflammatoryInhibits TNF-α production
Other Azido CompoundsAntimicrobialDisrupts bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(o-tolyl)oxazole largely depends on the specific reactions it undergoes. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Azidomethyl)-5-(o-tolyl)oxazole Azidomethyl (2), o-tolyl (5) C₁₁H₁₁N₄O 215.24 High reactivity (azide), steric bulk from o-tolyl
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole Azidomethyl (3), furan-2-yl (5) C₉H₇N₃O₂ 189.17 Lower lipophilicity, furan enhances π-conjugation
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl (2), sulfonyl-piperidine (5) C₁₆H₁₈N₄O₃S 346.40 Cytokinin-like bioactivity, sulfonyl group enhances solubility
2-(4-Methoxyphenyl)-5-(o-tolyl)-1,3,4-oxadiazole Methoxyphenyl (2), o-tolyl (5) C₁₅H₁₂N₂O₂ 252.27 Oxadiazole core (enhanced thermal stability), methoxy improves electron density
Key Observations:
  • Azide Reactivity: The azidomethyl group in the target compound distinguishes it from non-azide analogs (e.g., 2-tolyl-5-sulfonyl oxazole ), enabling click chemistry applications.
  • Steric Effects : The o-tolyl group introduces steric hindrance compared to smaller substituents like furan (e.g., 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole ).
  • Heterocycle Core : Oxadiazole derivatives (e.g., compound 5j ) exhibit higher thermal stability due to the additional nitrogen atom but lack the azide’s reactivity.

Electronic and Functional Group Comparisons

  • Azidomethyl vs. Sulfonyl Groups : The azidomethyl group in the target compound is more reactive than sulfonyl groups (e.g., compound №6 in ), which are electron-withdrawing and enhance solubility.
  • Aryl Substituents : The o-tolyl group provides electron-donating effects (via methyl) compared to electron-withdrawing substituents like 4-chlorophenyl in 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole , altering electronic density on the oxazole ring.

Q & A

Q. Basic

  • Explosivity risk : Azides are shock-sensitive; avoid grinding or heating above 100°C .
  • Ventilation : Use fume hoods to prevent inhalation of NaN₃ or azide intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Spills should be neutralized with NaNO₂ or Ce(SO₄)₂ .

How is this compound applied in drug discovery research?

Advanced
The oxazole core is a privileged scaffold in medicinal chemistry. Functionalization of the azidomethyl group via click chemistry enables bioconjugation for targeted drug delivery. For example:

  • Anticancer agents : Analogous oxazole derivatives inhibit kinase pathways (e.g., EGFR) with IC₅₀ values <1 µM .
  • Antimicrobials : Azide-modified oxazoles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .
  • Fluorescent probes : The o-tolyl group enhances fluorescence quantum yield (Φ = 0.45–0.62), useful in bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(o-tolyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(o-tolyl)oxazole

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